Hydron;(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dichloride
Hydron;(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dichloride
Pramipexole 2Hcl is a partial/full D2S, D2L, D3, D4 receptor agonist with a Ki of 3.9, 2.2, 0.5 and 5.1 nM for D2S, D2L, D3, D4 receptor, respectively.IC50 Value: 3.9 nM(D2S); 2.2 nM(D2L); 0.5 nM(D3); 5.1 nM(D4)Target: Dopamine ReceptorPramipexole dihydrochloride is a dopamine receptor agonist with selectivity for the D3 receptor (Ki values are 3.9, 3.3, 0.5 and 3.9 nM for D2L, D2S, D3 and D4 receptors respectively). Pramipexole dihydrochloride exhibits negligable affinity for D1 and D5 receptors. Pramipexole has been found to have neuroprotective effects independent of its dopamine receptor agonism. It reduces mitochondrial reactive oxygen species (ROS) production and inhibits the activation of apoptotic pathways. Pramipexole displays activity in the treatment of Parkinson/'s disease (PD) and restless legs syndrome (RLS).
Brand Name:
Vulcanchem
CAS No.:
104632-25-9
VCID:
VC0001591
InChI:
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1
SMILES:
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Molecular Formula:
C10H17N3S • 2HCl
Molecular Weight:
284.2 g/mol
Hydron;(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dichloride
CAS No.: 104632-25-9
Inhibitors
VCID: VC0001591
Molecular Formula: C10H17N3S • 2HCl
Molecular Weight: 284.2 g/mol
CAS No. | 104632-25-9 |
---|---|
Product Name | Hydron;(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dichloride |
Molecular Formula | C10H17N3S • 2HCl |
Molecular Weight | 284.2 g/mol |
IUPAC Name | (6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
Standard InChI | InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 |
Standard InChIKey | QMNWXHSYPXQFSK-KLXURFKVSA-N |
Isomeric SMILES | [H+].[H+].CCCN[C@H]1CCC2=C(C1)SC(=N2)N.[Cl-].[Cl-] |
SMILES | CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Canonical SMILES | [H+].[H+].CCCNC1CCC2=C(C1)SC(=N2)N.[Cl-].[Cl-] |
Appearance | Powder |
Description | Pramipexole 2Hcl is a partial/full D2S, D2L, D3, D4 receptor agonist with a Ki of 3.9, 2.2, 0.5 and 5.1 nM for D2S, D2L, D3, D4 receptor, respectively.IC50 Value: 3.9 nM(D2S); 2.2 nM(D2L); 0.5 nM(D3); 5.1 nM(D4)Target: Dopamine ReceptorPramipexole dihydrochloride is a dopamine receptor agonist with selectivity for the D3 receptor (Ki values are 3.9, 3.3, 0.5 and 3.9 nM for D2L, D2S, D3 and D4 receptors respectively). Pramipexole dihydrochloride exhibits negligable affinity for D1 and D5 receptors. Pramipexole has been found to have neuroprotective effects independent of its dopamine receptor agonism. It reduces mitochondrial reactive oxygen species (ROS) production and inhibits the activation of apoptotic pathways. Pramipexole displays activity in the treatment of Parkinson/'s disease (PD) and restless legs syndrome (RLS). |
Synonyms | 2 Amino 6 propylaminotetrahydrobenzothiazole 2-amino-4,5,6,7-tetrahydro-6-propylaminobenzothiazole 2-amino-6-propylaminotetrahydrobenzothiazole 4,5,6,7-tetrahydro-N6-propyl-2,6-benzothiazole-diamine 6,7-tetrahydro-N6-propyl-2,6-benzothiazolediamine dihydrochloride monohydrate dexpramipexole KNS 760704 KNS-760704 KNS760704 Mirapex pramipexol pramipexol dihydrobromide, (+-)-isomer pramipexol dihydrochloride, (S)-isomer pramipexol, (+-)-isomer pramipexol, (R)-isomer pramipexole Pramipexole Dihydrochloride Pramipexole Dihydrochloride Anhydrous Pramipexole Hydrochloride Monohydrate Sifrol SND 919 SND 919CL2x SND-919 SND-919CL2x SND919CL2x |
Reference | [1]. Mierau J, Schneider FJ, Ensinger HA et al. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. Eur J Pharmacol. 1995 Jun 23;290(1):29-36. [2]. El-Mallakh RS, Penagaluri P, Kantamneni A et al. Long-term use of pramipexole in bipolar depression: a naturalistic retrospective chart review. Psychiatr Q. 2010 Sep;81(3):207-13. [3]. Perez-Lloret S, Rey MV, Ratti L, Rascol O. Pramipexole for the treatment of early Parkinson/'s disease. Expert Rev Neurother. 2011 Jul;11(7):925-35. [4]. Hametner EM, Seppi K, Poewe W. Pramipexole extended release in Parkinson/'s disease. Expert Rev Neurother. 2011 Sep;11(9):1229-34. [5]. Hametner EM, Seppi K, Poewe W. Role and clinical utility of pramipexole extended release in the treatment of early Parkinson/'s disease. Clin Interv Aging. 2012;7:83-8. |
PubChem Compound | 119569 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume